molecular formula C6H13N5 B1492741 1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine CAS No. 2098070-90-5

1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine

Cat. No. B1492741
M. Wt: 155.2 g/mol
InChI Key: FEGKZOBOTUCMQZ-UHFFFAOYSA-N
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Description

The compound “1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a type of amine, which is an organic compound. Amines are derivatives of ammonia in which one or more of the hydrogens have been replaced by an alkyl or aryl group . They are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair .

Scientific Research Applications

Synthesis and Reactions of Triazole Derivatives

  • Triazole Synthesis Techniques : Research has focused on the synthesis of 5-amino-4-aminomethyl-1-aryl-v-triazolines and their conversion to triazoles. These compounds are synthesized by reacting aryl azides with acrylaldehyde and secondary amines, leading to versatile triazoles with potential applications in material science and as pharmaceutical intermediates (Pocar, Stradi, & Rossi, 1972).

Metal Complexes and Coordination Chemistry

  • Novel Metal Complexes : A study demonstrated the synthesis of Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases. These complexes exhibit unique structural properties and have been analyzed for their potential in catalysis and as materials in electronic devices (Sancak et al., 2007).

Antimicrobial Applications

  • Antimicrobial Activity : Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Certain compounds show promising activities against various microorganisms, highlighting their potential in developing new antibiotics and antifungal agents (Bektaş et al., 2007).

Materials Science

  • Luminescent Materials : Research into triazole-based metal-organic frameworks (MOFs) has shown that these materials exhibit sensitive luminescence quenching responses to organic amines, indicating their potential use in environmental sensing and protection (Wang et al., 2022).

Organic Synthesis and Functionalization

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been explored, showcasing an efficient method for preparing triazole derivatives, which are valuable in pharmaceutical and agricultural product development (Tan, Lim, & Dolzhenko, 2017).

Sensing and Detection

  • Selective Gas/Vapor Sorption : An amine-decorated luminescent metal-organic framework demonstrated turn-off sensing in the presence of organic amines, underscoring its utility in detecting environmental pollutants and hazardous substances (Das & Mandal, 2018).

properties

IUPAC Name

1-[4-(aminomethyl)triazol-1-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-5(8)3-11-4-6(2-7)9-10-11/h4-5H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGKZOBOTUCMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
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1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
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1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
Reactant of Route 6
1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine

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